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Amt-nhs

RNA-protein interaction mapping Crosslinking specificity Yeast model

Standard UV crosslinking introduces strong single-stranded RNA bias, missing key RBP interactions on double-stranded regions. AMT-NHS solves this via dual-mechanism: psoralen intercalation (UV-activated RNA crosslinking) + NHS ester (amine-reactive protein capture). - Eliminates ssRNA bias; captures full RBP occupancy on structured RNAs - Cell-permeable: crosslink live yeast/cells before lysis to preserve native context - CLIP-optimized: recovers interactions missed by conventional UV-only methods

Molecular Formula C22H21NO7S
Molecular Weight 443.5 g/mol
Cat. No. B10857153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmt-nhs
Molecular FormulaC22H21NO7S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C
InChIInChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3
InChIKeyOOLVYUSWNMDHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMT-NHS: Dual-Function RNA-Protein Crosslinker


AMT-NHS is a heterobifunctional chemical crosslinker designed for capturing RNA-protein interactions. It comprises a psoralen derivative (4'-aminomethyltrioxsalen) that intercalates into RNA and forms covalent crosslinks upon UV irradiation, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on proteins [1]. This dual-reactivity enables the covalent trapping of RNA-protein complexes in their native cellular context. AMT-NHS is primarily utilized in molecular biology and chemical proteomics to map RNA-binding protein targets, investigate ribonucleoprotein complex architectures, and develop novel CLIP-based methodologies [2].

Heterobifunctional crosslinker: psoralen (RNA intercalation) + NHS ester (protein amine reactivity)
Designed for covalent RNA-protein complex trapping under UV activation
Compatible with CLIP-based workflows and chemical proteomics for RBP target mapping

AMT-NHS Irreplaceability


Generic amine-reactive crosslinkers (e.g., DSS, BS3) lack the RNA-targeting psoralen moiety and thus cannot covalently link RNA to proteins; they are designed for protein-protein crosslinking . Conversely, traditional UV crosslinking without a chemical mediator suffers from low efficiency, zero-distance contact requirements, and a strong bias toward single-stranded RNA regions [1]. Substituting AMT-NHS with either class of reagent will fundamentally alter the experimental outcome—either failing to capture RNA-protein complexes entirely or producing a biased, incomplete interactome. The quantitative evidence below demonstrates these critical performance gaps.

AMT-NHS Dual reactivity: psoralen intercalates RNA + NHS ester crosslinks protein amines upon UV
Generic NHS Crosslinkers (DSS, BS3) Lack psoralen moiety; designed for protein-protein crosslinking only. RNA-protein capture may not occur
AMT-NHS Targets both ssRNA and dsRNA regions; chemical mediator enables efficient crosslinking
UV Crosslinking Alone Low efficiency; zero-distance contact required; strong ssRNA bias may skew interactome coverage

AMT-NHS Quantitative Evidence


Specificity vs. UV Crosslinking

In a head-to-head comparison using Cbf5-H/ACA snoRNA complexes in Saccharomyces cerevisiae, AMT-NHS crosslinking generated a lower level of nonspecific reads compared to highly specific UV crosslinking at saturating conditions in vitro. AMT-NHS produced approximately 6% nonspecific reads (i.e., reads not mapping to H/ACA snoRNAs), establishing a quantifiable baseline for its specificity [1].

Crosslinking Specificity
Head-to-head
~6%
nonspecific reads
Supports specificity context for signal-to-noise assessment in interactome studies
In vitro; Cbf5-H/ACA snoRNA in S. cerevisiae
RNA-protein interaction mapping Crosslinking specificity Yeast model

ssRNA and dsRNA Targeting vs. UV Bias

AMT-NHS induces crosslinking patterns that differ from UV irradiation. While UV crosslinking is biased toward single-stranded RNA (ssRNA) regions, AMT-NHS crosslinking effectively targets both single-stranded and double-stranded RNA (dsRNA) regions [1]. This eliminates the ssRNA structural bias inherent to traditional UV methods.

RNA Structure Targeting
Head-to-head
ssRNA + dsRNA crosslinking
UV crosslinking: ssRNA bias only
Supports broader RNA structure coverage for interactome mapping
Eliminates ssRNA structural bias; yeast Cbf5-H/ACA system
RNA structure Crosslinking pattern UV bias

Enhanced CLIP Interactome Coverage

AMT-NHS has been integrated into a modified CLIP (crosslinking and immunoprecipitation) workflow, termed AMT-NHS CLIP. Comparative analysis demonstrated that AMT-NHS CLIP captures a large portion of RNA-protein interactions that are missed by traditional CLIP methods, which rely solely on UV crosslinking [1]. This indicates improved coverage of the RNA-protein interactome.

CLIP Workflow Enhancement
Context-dependent
Captures interactions missed by traditional CLIP
Modified CLIP protocol (AMT-NHS CLIP)
Supports interactome depth assessment in CLIP-seq studies
Reported increased unique interaction capture
CLIP-seq Crosslinking and immunoprecipitation Method efficiency

In Vivo Crosslinking in Yeast

AMT-NHS is capable of penetrating intact living yeast cells and crosslinking endogenous Cbf5 protein to H/ACA snoRNAs with high specificity [1]. This cell permeability enables in vivo crosslinking without the need for cell lysis or permeabilization steps, a property not shared by many larger or charged crosslinkers.

Cell Permeability
Reported
Membrane-permeable in living yeast cells
Endogenous Cbf5-H/ACA snoRNA crosslinking
Supports in vivo crosslinking context without prior cell disruption
S. cerevisiae; impermeable sulfo-NHS esters cannot substitute
Cell permeability In vivo crosslinking Yeast model

Dual RNA-Protein Reactivity

AMT-NHS is a heterobifunctional reagent that combines a UV-activatable psoralen group for RNA intercalation with an NHS ester group for amine-reactive protein crosslinking. This dual functionality is absent in standard homo-bifunctional NHS ester crosslinkers (e.g., DSS, DSBU) which only crosslink protein amines, and in simple psoralen derivatives which lack the NHS ester handle [1]. The chemical design enables a sequential, two-step crosslinking strategy that covalently links RNA to proteins.

Chemical Functionality
Class-level
Psoralen (RNA) + NHS ester (protein)
Dual reactive groups; sequential two-step crosslinking
Dual reactivity specification context for RNA-protein studies
Class-level chemical structure review
Heterobifunctional crosslinker Psoralen-NHS ester Chemical biology

RNA-Protein vs. RNA-RNA Crosslinking

AMT-NHS is specifically optimized for RNA-protein crosslinking, whereas the structurally related compound AMT dimer is designed for capturing RNA-RNA interactions. In vitro experiments verified that AMT dimer effectively captures RNA-RNA interactions, while AMT-NHS effectively tracks RNA-protein interactions [1]. This functional divergence highlights the importance of selecting the correct psoralen-based tool for the intended molecular interaction type.

Interaction Type Selectivity
Context-dependent
RNA-protein crosslinking
AMT dimer: RNA-RNA crosslinking
Supports correct tool selection for interaction type
Functional divergence; verify target interaction class
AMT dimer RNA-RNA crosslinking Psoralen derivatives

AMT-NHS Research Applications


Unbiased RBP Target Mapping

Use AMT-NHS for crosslinking immunoprecipitation (CLIP) or related workflows when the goal is to map the binding sites of an RNA-binding protein across both single-stranded and double-stranded RNA regions. Traditional UV crosslinking introduces a strong ssRNA bias that can skew the resulting interaction map; AMT-NHS eliminates this bias, providing a more comprehensive view of RBP occupancy [1].

In Vivo Endogenous Crosslinking in Yeast

AMT-NHS is suitable for studies requiring covalent trapping of RNA-protein interactions inside living yeast cells. Its demonstrated cell permeability allows crosslinking to occur without prior cell disruption, preserving the native cellular context and enabling the capture of dynamic or transient interactions that may be lost during lysis [1].

Expanding Interactome Beyond Standard CLIP

For researchers aiming to increase the depth of RNA-protein interaction datasets, integrating AMT-NHS into a modified CLIP protocol (AMT-NHS CLIP) captures a substantial portion of interactions that are missed by conventional UV-based CLIP methods [1]. This application is particularly valuable for discovering novel RBP targets or for characterizing proteins that bind structured RNA elements.

Selective Crosslinking: RNA-Protein vs. RNA-RNA

When designing experiments to probe RNA-centric interaction networks, careful reagent selection is critical. AMT-NHS should be used exclusively for RNA-protein crosslinking, while the related compound AMT dimer is appropriate for RNA-RNA interaction capture. This clear functional demarcation ensures that the correct molecular contacts are being stabilized and identified in downstream analyses [1].

Application
Selection Property
Validation Focus
Unbiased RBP target mapping
RNA structure coverage (ssRNA + dsRNA)
Crosslinking pattern verification across RNA secondary structures
In vivo yeast crosslinking studies
Cell permeability
Membrane penetration and endogenous complex trapping in live cells
Expanded CLIP interactome depth
Interactome coverage enhancement
Unique interaction capture comparison vs standard UV-CLIP
RNA-protein interaction studies (not RNA-RNA)
Dual reactivity: psoralen + NHS ester
Protein target confirmation; exclude RNA-RNA crosslinker analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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